molecular formula C25H23F3N4O2 B611515 TVB-3664 CAS No. 2097262-58-1

TVB-3664

Cat. No.: B611515
CAS No.: 2097262-58-1
M. Wt: 468.48
InChI Key: YFEOVRCUSPPGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TVB-3664 is a potent, selective, and orally active reversible inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis (DNL). FASN catalyzes the synthesis of palmitate, a saturated fatty acid critical for membrane structure, signaling, and energy storage. Overexpression of FASN is observed in cancers and metabolic disorders like non-alcoholic steatohepatitis (NASH), making it a therapeutic target .

Mechanism of Action

Target of Action:

TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .

Mode of Action:

This compound inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, this compound affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .

Biochemical Pathways:

This compound disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .

Pharmacokinetics:

Result of Action:

This compound’s effects include:

Biological Activity

TVB-3664 is a novel fatty acid synthase (FASN) inhibitor that has shown promising biological activity in various cancer models and non-alcoholic steatohepatitis (NASH) models. This article provides a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

This compound targets the FASN enzyme, which is crucial for de novo lipogenesis. By inhibiting FASN, this compound disrupts lipid metabolism in cancer cells, leading to alterations in tumor growth and survival pathways. The compound has been shown to significantly reduce tumor volume in certain colorectal cancer (CRC) patient-derived xenograft (PDX) models, with a notable decrease in the activation of oncogenic pathways such as Akt and Erk1/2 .

Colorectal Cancer Models

In a study involving nine CRC PDX models, this compound exhibited a variable response, with approximately 30% of cases showing significant reductions in tumor volume. The treatment was associated with changes in lipid composition, including reduced levels of fatty acids and phospholipids, alongside increased levels of lactosylceramide and sphingomyelin in sensitive models. Notably, the average reduction in tumor weight across responsive models was 30% to 51.5% .

Table 1: Tumor Response to this compound Treatment in CRC PDX Models

PDX ModelTumor Weight Reduction (%)Response Type
Pt 261430Sensitive
Pt 2449PT37.5Sensitive
Pt 240251.5Sensitive
Pt 238735Initial sensitivity, then resistance
Pt 2377PT-Accelerated growth

NASH Models

This compound has also been evaluated in mouse models of NASH. In a prevention model where mice were fed a high-fat diet, treatment with this compound resulted in decreased liver steatosis and fibrosis compared to vehicle-treated controls. Histological analysis showed a dose-dependent reduction in liver histology severity scores, indicating improved liver health .

Table 2: Histological Scoring of Liver Changes Post-TV-3664 Treatment

Treatment GroupNAS Score Pre-TreatmentNAS Score Post-TreatmentImprovement (%)
Vehicle6.56.50
This compound (10 mg/kg)63.8100

Case Studies and Clinical Trials

This compound has been tested in Phase I clinical trials for patients with solid tumors, demonstrating a favorable tolerability profile with no significant adverse events reported . The compound's ability to inhibit FASN effectively was confirmed through biomarker analysis.

Scientific Research Applications

Cancer Treatment

1.1 Mechanism of Action
TVB-3664 inhibits FASN, disrupting lipid metabolism crucial for cancer cell proliferation. It has demonstrated efficacy against several cancer types, including colorectal cancer, hepatocellular carcinoma (HCC), and lung cancer. The inhibition of FASN leads to alterations in oncogenic signaling pathways such as Akt and Erk1/2, which are vital for tumor growth and survival.

1.2 Colorectal Cancer
In preclinical studies involving patient-derived xenografts (PDXs) of colorectal cancer, this compound showed significant anti-tumor activity. In nine different PDX models, treatment with this compound resulted in tumor volume reductions ranging from 30% to 51.5% in sensitive models. Notably, the drug altered lipid composition within tumors, decreasing fatty acids and phospholipids while increasing specific sphingolipids .

ModelTumor Volume Reduction (%)Lipid Composition Changes
Pt 261430Decreased fatty acids
Pt 2449PT37.5Increased lactosylceramide
Pt 240251.5Increased sphingomyelin

1.3 Hepatocellular Carcinoma
this compound has also been tested in HCC models, where it improved the efficacy of standard therapies like sorafenib and cabozantinib. In these studies, it was shown to ameliorate fatty liver disease phenotypes and reduce hepatic steatosis in aged mice .

Metabolic Disorders

2.1 Non-Alcoholic Fatty Liver Disease (NAFLD)
this compound has demonstrated potential in treating NAFLD by reducing liver histological severity scores and inflammatory cytokines such as IL-1β in murine models. In a study involving diet-induced NAFLD, treatment with this compound significantly lowered plasma alanine transaminase (ALT) levels and improved liver histology .

ParameterControl GroupThis compound Group
ALT Levels (U/L)ElevatedSignificantly Reduced
Liver Histological ScoreHighNormalized

Virology

3.1 SARS-CoV-2 Inhibition
this compound has shown antiviral properties against SARS-CoV-2, with an effective concentration (EC50) significantly lower than that of remdesivir, indicating its potential as a therapeutic agent during viral pandemics . This aspect highlights the compound's versatility beyond oncology.

Comparison with Similar Compounds

Mechanism and Key Findings :

  • IC50 Values : TVB-3664 inhibits human and murine FASN with IC50 values of 18 nM and 12 nM, respectively, reducing palmitate synthesis and altering lipid metabolism .
  • Oncogenic Pathways : In colorectal cancer (CRC) models, this compound suppresses tumor growth by modulating Akt and Erk1/2 pathways and decreasing adenine nucleotides and phospholipids .
  • NASH Efficacy : In preclinical NASH models, this compound reduces steatosis, inflammation, and fibrosis, lowering NAFLD Activity Scores (NAS) by 36% and collagen content by 53% .

Comparison with Similar FASN Inhibitors

TVB-2640 (Denifanstat)

  • Target : FASN (reversible inhibition).
  • IC50 : Comparable to this compound but with a focus on clinical translation.
  • Clinical Trials : Phase II trials for NASH and solid tumors (e.g., NSCLC, breast cancer) .
  • Key Differences: TVB-2640 has advanced further in clinical development, while this compound demonstrates superior preclinical efficacy in reducing hepatocellular carcinoma (HCC) incidence (85% reduction in tumors) in NASH models .

TVB-3166

  • Target : FASN.
  • Applications : Preclinical studies in breast cancer show synergy with BH3 mimetics (e.g., ABT-199) to induce apoptosis .
  • Comparison : this compound exhibits broader anti-fibrotic effects in NASH, reducing collagen 1α1 and αSMA by 68% and 60%, respectively, in stellate cells .

C93 and FAS31

  • Target : FASN (irreversible inhibition).
  • Efficacy: Demonstrated anti-tumor activity in lung cancer and melanoma but with higher toxicity profiles .
  • Key Differences : this compound’s reversible inhibition mechanism offers improved safety, as seen in its lack of cytotoxicity at concentrations ≤150 nM in LX-2 cells .

Soraphen A

  • Target : Acetyl-CoA carboxylase (ACACA), upstream of FASN in DNL.
  • Role: Used in combination with FASN inhibitors (e.g., this compound) to amplify lipid metabolic disruption in melanoma .

Comparative Data Table

Compound Target IC50 (Human) Key Indications Clinical Stage Unique Advantages
This compound FASN 18 nM NASH, CRC, HCC Preclinical 85% HCC reduction; 53% fibrosis improvement
TVB-2640 FASN ~20 nM NASH, NSCLC, Breast Cancer Phase II Advanced clinical development
TVB-3166 FASN N/A Breast Cancer Preclinical Synergy with BH3 mimetics
C93/FAS31 FASN N/A Lung Cancer, Melanoma Preclinical High potency but higher toxicity
Soraphen A ACACA N/A Melanoma (Combination) Preclinical Complementary mechanism to FASN inhibitors

Mechanistic and Therapeutic Advantages of this compound

  • Dual Oncology-Metabolic Action : Unlike older FASN inhibitors, this compound addresses both cancer (via oncogenic pathway modulation) and metabolic dysfunction (via lipidome remodeling) .
  • Synergistic Combinations: Demonstrates enhanced efficacy with ROS inducers (e.g., arsenic trioxide) in melanoma and BH3 mimetics in breast cancer, a trait less explored in other FASN inhibitors .

Limitations and Compensatory Mechanisms

  • Combining CD36 inhibitors (e.g., sulfosuccinimidyl oleate) enhances efficacy .
  • Dose-Dependency : Anti-proliferative effects in LX-2 cells are modest at 150 nM, requiring optimized dosing for fibrosis reversal .

Preparation Methods

Molecular Synthesis and Structural Characterization

While the exact synthetic pathway for TVB-3664 remains proprietary, its molecular structure and physicochemical properties are well-documented. The compound’s chemical formula is C25H23F3N4O2\text{C}_{25}\text{H}_{23}\text{F}_{3}\text{N}_{4}\text{O}_{2}, with a molecular weight of 468.47 g/mol . The Smiles string \text{COCc1nc([nH]c1-c1cc(C(=O)N2CC(C2)c2ccc(cc2)C#N)c(C)cc1C)C(F)(F)F} provides insight into its imidazole-based core and trifluoromethyl substituents, critical for FASN binding .

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight468.47 g/mol
Density1.36 g/cm³ (predicted)
Solubility in DMSO50 mg/mL (106.73 mM)
LogP3.8
Hydrogen Bond Acceptors7

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) were employed to confirm purity (>99.5%) and structural integrity . HSQC spectra revealed isotopic enrichment patterns, enabling precise quantification of metabolites in biological matrices .

Formulation Development and Solubility Optimization

This compound’s poor aqueous solubility necessitated advanced formulation strategies. DMSO-based stock solutions are standard for in vitro studies, while in vivo formulations use co-solvents like PEG300 and Tween80 to enhance bioavailability .

Table 2: Standard Stock Solution Preparation

Concentration (mM)Volume Required for 1 mg (mL)
100.2135
500.0427
1000.0213

For in vivo administration, a typical protocol involves dissolving this compound in 30% PEG400, achieving a stable suspension for oral gavage . Stability studies confirm that frozen DMSO stocks (-80°C) retain potency for six months, while refrigerated solutions (4°C) are viable for one month .

In Vitro Preparation and Cell-Based Assays

In vitro protocols for this compound emphasize dose-dependent inhibition of palmitate synthesis. For example:

  • Cell Lines : A549 (lung cancer), CaCo2, HT29, and LIM2405 (colorectal cancer) .

  • Treatment Conditions : Cells incubated with 50 nM this compound for 72 hours showed 67–92% reduction in palmitoylated tubulin isoforms .

Table 3: Representative In Vitro Protocol

ParameterDetail
Cell Density1 × 10⁴ cells/well
Incubation Time7 days (proliferation assays)
Concentration Range0–1 µM
Key OutcomeIC₅₀ = 18 nM (human FASN)

Flow cytometry further validated membrane-associated CD36 upregulation in primary colorectal cancer cells after 6-day exposure to 0.2 µM this compound .

In Vivo Dosing Regimens and Pharmacokinetics

This compound demonstrates dose-dependent antitumor activity in patient-derived xenograft (PDX) models. Key protocols include:

  • Dosage : 3–6 mg/kg administered daily via oral gavage .

  • Tumor Response : 30–51.5% reduction in tumor weight observed in CRC models .

Table 4: In Vivo Efficacy in PDX Models

ModelDose (mg/kg)Tumor Weight Reduction
Pt 2614330%
Pt 2449LM651.5%

Combination therapy with MRTX849 (10 mg/kg) in H2122 xenografts synergistically halted tumor growth without weight loss . Pharmacodynamic analyses revealed pathway modulation, including increased pAMPK and reduced TIP47 levels .

Analytical and Quality Control Methods

Rigorous quality assurance ensures batch consistency:

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) .

  • Stability Testing : Accelerated degradation studies under thermal (40°C) and hydrolytic (pH 3–9) conditions .

  • Metabolite Profiling : LC-MS/MS quantified this compound and its de-fluorinated metabolite in plasma .

Properties

IUPAC Name

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEOVRCUSPPGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.